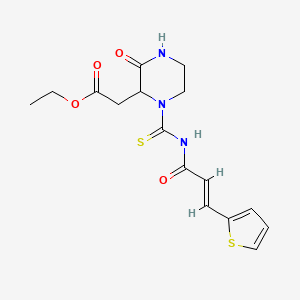

(E)-ethyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate

Description

(E)-ethyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a heterocyclic compound featuring a piperazine core functionalized with a thiophene-acryloyl carbamothioyl group and an ethyl acetate moiety. Its structural complexity arises from the integration of a thiophene ring (a sulfur-containing aromatic system), an acryloyl group (α,β-unsaturated carbonyl), and a carbamothioyl substituent (CSNH-). This compound is synthesized via multi-step condensation reactions, often involving hydrazinecarbothioamide derivatives and activated esters .

Properties

IUPAC Name |

ethyl 2-[3-oxo-1-[[(E)-3-thiophen-2-ylprop-2-enoyl]carbamothioyl]piperazin-2-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-2-23-14(21)10-12-15(22)17-7-8-19(12)16(24)18-13(20)6-5-11-4-3-9-25-11/h3-6,9,12H,2,7-8,10H2,1H3,(H,17,22)(H,18,20,24)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOBUCYAVMGLPP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-ethyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate is a complex organic compound featuring a piperazine core and thiophene moieties. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial, anticancer, and anticonvulsant domains. This article reviews the synthesis, characterization, and biological activities of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The primary method includes the formation of the thiophene ring followed by the introduction of the piperazine and acrylamide groups. Key steps include:

- Preparation of Thiophene Derivative : The thiophene ring is synthesized through reactions involving thiophene derivatives and appropriate reagents.

- Formation of Piperazine Linkage : The piperazine moiety is introduced via coupling reactions with activated esters or amides.

- Final Acetate Formation : The compound is finalized through esterification using acetic acid derivatives.

The reaction conditions often involve controlled temperatures and specific solvents to optimize yield and purity.

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has demonstrated that compounds with piperazine and thiophene functionalities can inhibit cancer cell proliferation. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways.

Anticonvulsant Effects

The anticonvulsant activity of related compounds has been documented, suggesting potential efficacy for this compound. Studies indicate that these compounds may enhance GABAergic transmission or inhibit excitatory neurotransmitter release .

Case Studies

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing piperazine and thiophene moieties exhibit promising anticancer properties. The incorporation of the (E)-ethyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate structure may enhance the potency against various cancer cell lines due to its ability to interact with specific biological targets.

Case Study:

In a study examining the cytotoxic effects of similar thiophene-based compounds on breast cancer cells, it was found that derivatives with piperazine exhibited a significant reduction in cell viability compared to controls. This suggests that this compound could be a candidate for further development in anticancer therapies .

2. Antimicrobial Properties

Thiophene derivatives have been studied for their antimicrobial activities. The unique structure of this compound may provide enhanced efficacy against bacterial and fungal pathogens.

Data Table: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| (E)-ethyl 2... | C. albicans | 18 |

Material Science Applications

1. Polymer Synthesis

The compound can serve as a monomer for synthesizing polymers with specific properties. Its reactivity allows it to participate in various polymerization processes, potentially leading to materials with tailored mechanical and thermal properties.

Case Study:

A recent investigation into the use of thiophene-based monomers in the creation of conductive polymers demonstrated that incorporating this compound resulted in polymers with improved electrical conductivity compared to traditional materials .

2. Coating Applications

Due to its chemical stability and potential for functionalization, this compound could be used in developing coatings that provide protective barriers against environmental degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining a piperazine backbone with sulfur-containing and α,β-unsaturated functional groups. Below is a detailed comparison with five structurally related compounds, emphasizing molecular features, synthesis, and biological relevance.

Structural and Functional Group Analysis

Key Observations :

Key Observations :

Key Observations :

- The compound in has crystallographic data confirming intramolecular hydrogen bonds (N–H⋯O, O–H⋯O), which stabilize its conformation . Similar hydrogen-bonding patterns may exist in the target compound.

- Thiophene-containing analogs (e.g., ) often exhibit enhanced bioavailability due to sulfur’s electron-rich nature.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-ethyl 2-(3-oxo-1-((3-(thiophen-2-yl)acryloyl)carbamothioyl)piperazin-2-yl)acetate?

- Methodology : Use a stepwise condensation approach. First, synthesize the piperazin-2-yl acetate core via nucleophilic substitution between ethyl 2-(piperazin-2-yl)acetate and a carbamothioyl chloride derivative. Next, introduce the (E)-3-(thiophen-2-yl)acryloyl moiety via acylation under anhydrous conditions (e.g., DCM, triethylamine). Purify intermediates via recrystallization (e.g., using ethyl acetate/hexane) to minimize byproducts .

- Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and optimize stoichiometry to prevent over-acylation of the piperazine nitrogen.

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology : Employ single-crystal X-ray diffraction (XRD) to confirm stereochemistry and bond angles, as demonstrated for analogous piperazine derivatives in crystallography studies (e.g., R factor ≤ 0.044, data-to-parameter ratio ≥ 13.2) . Supplement with spectroscopic analyses:

- ¹H/¹³C NMR : Verify thiophene proton signals at δ 6.8–7.5 ppm and carbamothioyl carbonyl at ~170 ppm.

- IR : Confirm thiourea C=S stretch at 1250–1350 cm⁻¹ and ester C=O at 1720–1750 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the thiophene-acryloyl substituent in this compound?

- Methodology : Investigate the electron-withdrawing effect of the thiophene ring on the acryloyl group using cyclic voltammetry (CV) to measure half-wave potentials (E₁/₂). Compare with Hammett σ values for substituent effects, as shown for similar (E)-4-aryl-4-oxo-2-butenoic acids .

- Advanced Tip : Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict regioselectivity in nucleophilic additions.

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

- Methodology :

Functional Assays : Test antiproliferative activity against cancer cell lines (e.g., MTT assay), noting the influence of the carbamothioyl group on cytotoxicity, as seen in pyridazine derivatives .

Enzyme Inhibition : Screen for integrase or aldose reductase inhibition using fluorescence-based assays, inspired by spiroimidazoline and oxadiazole pharmacophores .

SAR Variables : Modify the thiophene or piperazine moieties and compare bioactivity using ANOVA to identify critical structural motifs.

Q. What environmental impact assessment strategies are applicable for this compound?

Fate Analysis : Measure hydrolysis/photolysis rates in aqueous buffers (pH 4–9) under UV light.

Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines) to determine EC₅₀ values.

Bioaccumulation : Calculate logP (e.g., via shake-flask method) to predict partitioning in biotic compartments.

Experimental Design & Data Analysis

Q. How should contradictory data in biological assays be resolved?

- Methodology :

Replicate Studies : Use a randomized block design with ≥4 replicates to minimize batch variability .

Statistical Analysis : Apply Tukey’s HSD test for post-hoc comparisons. For outliers, re-examine synthetic purity (HPLC ≥97%) and storage conditions (e.g., desiccation to prevent hydrolysis) .

- Advanced Tip : Cross-validate results with orthogonal assays (e.g., SPR binding vs. cell-based activity) to confirm target engagement.

Q. What theoretical frameworks guide the study of this compound’s reactivity or bioactivity?

- Methodology :

Drug Design : Link to the "spacer–linker–pharmacophore" model for small-molecule inhibitors, emphasizing the carbamothioyl group as a hydrogen-bond acceptor .

Environmental Risk : Apply the "source-to-outcome" continuum from INCHEMBIOL to model exposure pathways .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.